Cas no 2445793-25-7 (1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate)

1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate Chemical and Physical Properties
Names and Identifiers
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- 1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate
- EN300-26870857
- 2445793-25-7
- 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate
-
- MDL: MFCD32692046
- Inchi: 1S/C8H15NO4/c1-5(9)8(2,6(10)12-3)7(11)13-4/h5H,9H2,1-4H3
- InChI Key: AXJGDDGLPRTEIX-UHFFFAOYSA-N
- SMILES: O(C)C(C(C(=O)OC)(C)C(C)N)=O
Computed Properties
- Exact Mass: 189.10010796g/mol
- Monoisotopic Mass: 189.10010796g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 78.6Ų
1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26870857-0.25g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 95.0% | 0.25g |
$840.0 | 2025-03-20 | |
Enamine | EN300-26870857-1.0g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 95.0% | 1.0g |
$914.0 | 2025-03-20 | |
Enamine | EN300-26870857-2.5g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 95.0% | 2.5g |
$1791.0 | 2025-03-20 | |
Enamine | EN300-26870857-10.0g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 95.0% | 10.0g |
$3929.0 | 2025-03-20 | |
Enamine | EN300-26870857-5g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 5g |
$2650.0 | 2023-09-11 | ||
Enamine | EN300-26870857-10g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 10g |
$3929.0 | 2023-09-11 | ||
Enamine | EN300-26870857-0.05g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 95.0% | 0.05g |
$768.0 | 2025-03-20 | |
Enamine | EN300-26870857-1g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 1g |
$914.0 | 2023-09-11 | ||
Enamine | EN300-26870857-5.0g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 95.0% | 5.0g |
$2650.0 | 2025-03-20 | |
Enamine | EN300-26870857-0.1g |
1,3-dimethyl 2-(1-aminoethyl)-2-methylpropanedioate |
2445793-25-7 | 95.0% | 0.1g |
$804.0 | 2025-03-20 |
1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate Related Literature
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
Additional information on 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate
1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate (CAS No. 2445793-25-7): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate (CAS No. 2445793-25-7) is a compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in chemical and pharmaceutical research. This compound, also known as DMAMEP, is a derivative of propanedioic acid with additional methyl and amino groups, which contribute to its distinct properties and reactivity.
The molecular formula of 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate is C8H16N2O4, and its molecular weight is approximately 208.21 g/mol. The compound's structure consists of a central propanedioic acid core with two methyl groups attached to the carboxylic acid moieties and an aminoethyl group attached to the central carbon atom. This unique arrangement of functional groups provides DMAMEP with a range of interesting chemical properties, including high solubility in polar solvents and the ability to form stable complexes with various metal ions.
In the context of chemical research, 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate has been studied for its potential as a building block in the synthesis of more complex molecules. Its versatile functional groups make it an attractive starting material for the preparation of derivatives with specific biological activities. Recent studies have explored the use of DMAMEP in the synthesis of novel chelating agents, which are crucial for applications such as metal ion sequestration and the development of contrast agents for medical imaging.
In the pharmaceutical industry, 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate has shown promise as a precursor for the development of new drugs. The amino group in the molecule can be modified to introduce various functional groups that enhance the compound's pharmacological properties. For instance, recent research has focused on using DMAMEP as a scaffold for the synthesis of potential antiviral agents. Studies have demonstrated that derivatives of DMAMEP exhibit significant antiviral activity against a range of viruses, including influenza and herpes simplex virus (HSV).
Beyond antiviral applications, 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation, which can lead to tissue damage and other complications. Research has shown that certain derivatives of DMAMEP can effectively inhibit key inflammatory pathways, making them promising candidates for the treatment of these conditions.
The safety profile of 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate is another important aspect that has been extensively studied. Toxicity assessments have indicated that DMAMEP exhibits low toxicity at therapeutic concentrations, which is a crucial factor for its potential use in drug development. Additionally, pharmacokinetic studies have provided valuable insights into the absorption, distribution, metabolism, and excretion (ADME) properties of DMAMEP, further supporting its suitability as a drug candidate.
In conclusion, 1,3-Dimethyl 2-(1-aminoethyl)-2-methylpropanedioate (CAS No. 2445793-25-7) is a versatile compound with significant potential in both chemical and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for the development of novel drugs and other applications. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in advancing scientific knowledge and improving human health.
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